Sulforhodamine B acid chloride

Vue d'ensemble

Description

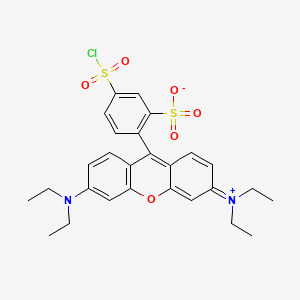

Le chlorure d'acide de sulforhodamine B, également connu sous le nom de chlorure de sulfonyle de lissamine rhodamine B, est un colorant fluorescent largement utilisé dans divers domaines scientifiques. Il s'agit d'un dérivé de la sulforhodamine B, qui est connue pour sa fluorescence rouge vif. Le composé a la formule moléculaire C27H29ClN2O6S2 et une masse moléculaire de 577,11 g/mol . Il est hautement soluble dans les solvants organiques tels que le méthanol, l'éthanol et l'acétone .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorure d'acide de sulforhodamine B est synthétisé en faisant réagir la sulforhodamine B avec le chlorure de thionyle (SOCl2) dans des conditions contrôlées. La réaction implique généralement la dissolution de la sulforhodamine B dans un solvant approprié, tel que le dichlorométhane, puis l'ajout goutte à goutte de chlorure de thionyle tout en maintenant la température autour de 0°C à 5°C. Le mélange réactionnel est ensuite agité pendant plusieurs heures à température ambiante pour assurer une conversion complète en chlorure d'acide .

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorure d'acide de sulforhodamine B suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par recristallisation ou techniques chromatographiques pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure d'acide de sulforhodamine B subit principalement des réactions de substitution en raison de la présence du groupe chlorure d'acide réactif. Il peut réagir avec divers nucléophiles, tels que les amines, les alcools et les thiols, pour former les dérivés sulfonamide, ester ou thioester correspondants .

Réactifs et conditions courants:

Amines : Réagissent avec le chlorure d'acide de sulforhodamine B en présence d'une base telle que la triéthylamine pour former des dérivés sulfonamide.

Alcools : Réagissent avec le chlorure d'acide de sulforhodamine B en présence d'une base telle que la pyridine pour former des dérivés esters.

Produits majeurs : Les principaux produits formés à partir de ces réactions sont les dérivés sulfonamide, ester et thioester, qui conservent les propriétés fluorescentes du composé parent .

4. Applications de la recherche scientifique

Le chlorure d'acide de sulforhodamine B a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif de marquage fluorescent pour la synthèse de composés marqués à la rhodamine.

Biologie : Employé dans les études de coloration et d'imagerie cellulaire en raison de sa fluorescence rouge vif.

Médecine : Utilisé dans les essais de cytotoxicité pour déterminer la viabilité et la prolifération cellulaires.

Industrie : Appliqué dans la préparation de traceurs fluorescents pour divers procédés industriels.

5. Mécanisme d'action

Le mécanisme par lequel le chlorure d'acide de sulforhodamine B exerce ses effets repose principalement sur sa capacité à se lier aux protéines et aux autres biomolécules. Le groupe chlorure d'acide réagit avec les groupes nucléophiles tels que les groupes amino et thiol des protéines, formant des liaisons covalentes stables. Cette liaison permet au composé d'être utilisé comme sonde fluorescente pour détecter et quantifier les protéines dans divers échantillons biologiques .

Composés similaires:

Sulforhodamine B : Le composé parent, qui est également un colorant fluorescent mais qui ne possède pas le groupe chlorure d'acide réactif.

Rhodamine B : Un autre colorant fluorescent ayant des propriétés similaires mais une structure chimique et des applications différentes.

Lissamine rhodamine B : Un composé apparenté utilisé à des fins similaires mais avec des propriétés spectrales différentes.

Unicité : Le chlorure d'acide de sulforhodamine B est unique en raison de son groupe chlorure d'acide réactif, qui lui permet de former des liaisons covalentes avec divers nucléophiles. Cette propriété le rend très polyvalent pour une utilisation dans les applications de marquage et de détection, ce qui le distingue des autres colorants fluorescents similaires .

Applications De Recherche Scientifique

Fluorescent Labeling

Sulforhodamine B acid chloride is primarily used for labeling proteins and biomolecules in fluorescence microscopy. This application allows researchers to visualize cellular processes with high sensitivity.

- Mechanism : The dye binds to basic amino acids in proteins, facilitating the tracking of protein localization and dynamics within cells.

- Case Study : In a study on astrocytes, sulforhodamine B was used to label these cells, enabling the observation of their interactions with neighboring neurons through fluorescence imaging .

Cell Viability Assays

The compound is extensively utilized in cell viability assays, particularly the Sulforhodamine B assay, which quantifies cellular protein content as a proxy for cell number.

- Assay Procedure :

- Cells are treated with compounds of interest.

- After treatment, cells are fixed and stained with sulforhodamine B.

- The bound dye is solubilized and measured spectrophotometrically.

- Advantages : This method is reproducible and suitable for large-scale screening of anticancer drugs, providing insights into cytotoxicity and cell proliferation .

Histological Staining

In histology, this compound serves as a staining agent that highlights specific tissues or cellular components.

- Application : It aids in diagnosing diseases by enhancing the contrast of tissue samples during microscopic examination.

- Example : In cancer research, sulforhodamine B has been employed to visualize tumor architecture and assess the effects of therapeutic interventions on tumor cells .

Environmental Monitoring

This compound is also applied in environmental science to track pollutants in water and soil samples.

- Functionality : The dye can indicate contamination levels by binding to various pollutants, allowing researchers to assess environmental health.

- Field Study : Researchers have utilized sulforhodamine B to monitor the presence of heavy metals in aquatic environments, demonstrating its effectiveness as a polar tracer .

Development of Diagnostic Tools

The compound plays a significant role in developing diagnostic kits for diseases.

- Enhancement of Sensitivity : By utilizing its fluorescent properties, sulforhodamine B improves the sensitivity and specificity of tests, particularly in detecting biomarkers associated with diseases.

- Example Application : Diagnostic assays for cancer biomarkers have incorporated sulforhodamine B to enhance detection limits, contributing to early diagnosis .

Table 1: Summary of Applications

| Application | Description |

|---|---|

| Fluorescent Labeling | Visualizing proteins and biomolecules via fluorescence microscopy |

| Cell Viability Assays | Quantifying cell proliferation through protein binding |

| Histological Staining | Enhancing tissue contrast for disease diagnosis |

| Environmental Monitoring | Tracking pollutants in water and soil samples |

| Diagnostic Tool Development | Improving sensitivity in disease detection assays |

Mécanisme D'action

The mechanism by which sulforhodamine B acid chloride exerts its effects is primarily based on its ability to bind to proteins and other biomolecules. The acid chloride group reacts with nucleophilic groups such as amino and thiol groups in proteins, forming stable covalent bonds. This binding allows the compound to be used as a fluorescent probe for detecting and quantifying proteins in various biological samples .

Comparaison Avec Des Composés Similaires

Sulforhodamine B: The parent compound, which is also a fluorescent dye but lacks the reactive acid chloride group.

Rhodamine B: Another fluorescent dye with similar properties but different chemical structure and applications.

Lissamine rhodamine B: A related compound used for similar purposes but with different spectral properties.

Uniqueness: Sulforhodamine B acid chloride is unique due to its reactive acid chloride group, which allows it to form covalent bonds with various nucleophiles. This property makes it highly versatile for use in labeling and detection applications, distinguishing it from other similar fluorescent dyes .

Activité Biologique

Introduction

Sulforhodamine B acid chloride (SRB-Cl) is a derivative of the fluorescent dye sulforhodamine B, widely recognized for its applications in biological research, particularly in cell proliferation assays and cytotoxicity studies. This article explores the biological activity of SRB-Cl, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its ability to form stable conjugates with proteins and other biomolecules. The compound is highly soluble in water, making it suitable for various biological assays. Its fluorescence properties allow for sensitive detection in cellular environments.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₃S |

| Molecular Weight | 393.87 g/mol |

| Absorption Max (λ) | 565 nm |

| Emission Max (λ) | 586 nm |

| Solubility | Water-soluble |

Cytotoxicity Assays

One of the primary uses of SRB-Cl is in the Sulforhodamine B (SRB) assay , a colorimetric method for measuring cell density and cytotoxicity. The assay operates on the principle that SRB binds stoichiometrically to cellular proteins under acidic conditions, allowing quantification of cell mass as a proxy for cell proliferation.

- Procedure :

- Cell Treatment : Cells are treated with various compounds.

- Cell Fixation : Cells are fixed using trichloroacetic acid.

- Staining : Cells are stained with SRB solution.

- Measurement : Absorbance is measured at 565 nm to determine cell viability.

Antiviral Activity

Recent studies have indicated that derivatives of rhodamine, including SRB-Cl, exhibit antiviral properties. For instance, modified peptides containing rhodamine B have shown significant antiviral activity against viruses like vesicular stomatitis virus (VSV), enhancing their efficacy by up to 15-fold compared to unmodified compounds .

Protein Staining and Cell Morphology

SRB-Cl is also utilized as a polar tracer in studies of cell morphology and neuronal communication. Its ability to stain proteins makes it an effective tool for quantifying cellular proteins in cultured cells, thereby facilitating large-scale screening of anticancer drugs .

Case Studies

-

Antiviral Peptide Development :

A study synthesized novel rhodamine B-conjugated hemorphin analogues demonstrating antiviral activity by binding to angiotensin-converting enzyme (ACE2), which is crucial for viral entry into host cells . The study highlighted the potential of these compounds as therapeutic agents against COVID-19. -

Cytotoxicity Screening :

A comprehensive investigation into the use of SRB-Cl in drug screening revealed its effectiveness in evaluating the cytotoxic effects of chemotherapeutic agents on various cancer cell lines. The results indicated that SRB-Cl could reliably measure cell viability and proliferation in response to drug treatments .

Table 2: Summary of Research Findings on SRB-Cl

Propriétés

IUPAC Name |

5-chlorosulfonyl-2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(28,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERWMQJEYUIJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)Cl)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62796-29-6 | |

| Record name | Lissamine Rhodamine B sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62796-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lissamine rhodamine B sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-[4-(chlorosulfonyl)-2-sulfophenyl]-3,6-bis(diethylamino)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-[4-(chlorosulphonyl)-2-sulphonatophenyl]-3,6-bis(diethylamino)xanthylium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.